N-(2-bromophenyl)butanamide
CAS No.: 443122-64-3
Cat. No.: VC21298657
Molecular Formula: C10H12BrNO
Molecular Weight: 242.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 443122-64-3 |
|---|---|
| Molecular Formula | C10H12BrNO |
| Molecular Weight | 242.11 g/mol |
| IUPAC Name | N-(2-bromophenyl)butanamide |
| Standard InChI | InChI=1S/C10H12BrNO/c1-2-5-10(13)12-9-7-4-3-6-8(9)11/h3-4,6-7H,2,5H2,1H3,(H,12,13) |
| Standard InChI Key | MZTDZSQKBXRTNL-UHFFFAOYSA-N |
| SMILES | CCCC(=O)NC1=CC=CC=C1Br |
| Canonical SMILES | CCCC(=O)NC1=CC=CC=C1Br |
Introduction
Physical and Chemical Properties
Physical Properties
The physical properties of N-(2-bromophenyl)butanamide provide insights into its behavior in various applications and environments. Based on predictive models, the compound exhibits the following physical characteristics:
| Property | Value | Method |
|---|---|---|
| Boiling Point | 366.2±25.0 °C | Predicted |
| Density | 1.409±0.06 g/cm³ | Predicted |
| Molecular Weight | 242.11 g/mol | Calculated |
These properties indicate that N-(2-bromophenyl)butanamide is a relatively high-boiling compound with moderate density , characteristics consistent with its molecular structure containing both a bromine atom and an amide group.
Chemical Properties
The chemical behavior of N-(2-bromophenyl)butanamide is influenced by its amide functionality and the bromine substituent on the phenyl ring. Key chemical properties include:
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pKa: 14.19±0.70 (Predicted) , indicating moderate acidity of the amide N-H proton
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Potential for hydrolysis under acidic or basic conditions, typical of amide compounds
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Electronic effects from the bromine substituent at the ortho position that influence the aromatic ring's reactivity
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Capability to participate in hydrogen bonding through its N-H group and carbonyl oxygen, affecting solubility and intermolecular interactions
Comparative Analysis with Related Compounds
Structural Analogues
Several structural analogues of N-(2-bromophenyl)butanamide provide context for understanding its properties and potential applications:
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2-Bromo-N-(2-bromophenyl)butanamide (C10H11Br2NO) : Contains an additional bromine atom at the 2-position of the butanoyl chain
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2-bromo-N-(3,4-dimethylphenyl)butanamide: Features methyl substituents on the phenyl ring instead of a bromine atom, and has a bromine atom on the butanoyl chain
These structural variations significantly impact the compounds' physical properties, chemical reactivity, and biological activity profiles.
| Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
|---|---|---|---|
| N-(2-bromophenyl)butanamide | C10H12BrNO | 242.11 g/mol | Reference compound |
| 2-Bromo-N-(2-bromophenyl)butanamide | C10H11Br2NO | 321.01 g/mol | Additional bromine at butanoyl chain |
| 2-bromo-N-(3,4-dimethylphenyl)butanamide | C12H16BrNO | 270.17 g/mol | Dimethyl phenyl instead of bromophenyl |
Structure-Activity Relationships
Structure-activity relationships (SAR) among brominated amide derivatives suggest that:
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The position and number of bromine atoms can significantly influence biological activity and binding affinity to target proteins
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Substitution patterns on the aromatic ring affect electronic distribution and consequently interaction with biological targets
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Modifications to the alkyl chain length and substitution can alter potency and selectivity profiles
Recent research on cyclopropane-containing amide derivatives demonstrates the importance of structural modifications in developing compounds with enhanced antimicrobial activities , suggesting similar principles might apply to N-(2-bromophenyl)butanamide derivatives.
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